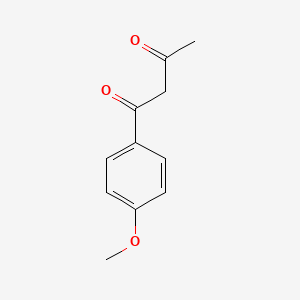

1-(4-Methoxyphenyl)butane-1,3-dione

描述

Overview of β-Diketones in Organic Chemistry

β-diketones, also known as 1,3-dicarbonyl compounds, are a significant class of organic molecules characterized by the presence of two carbonyl groups separated by a single carbon atom. orgoreview.com This unique structural arrangement imparts distinct chemical properties to these compounds. A key feature of β-diketones is their ability to undergo keto-enol tautomerism, an equilibrium process where the molecule interconverts between a keto form (containing the two carbonyl groups) and an enol form (containing a hydroxyl group bonded to a carbon-carbon double bond). orgoreview.com

The equilibrium between the keto and enol forms is influenced by various factors, including the solvent's polarity. orgoreview.comresearchgate.net In many cases, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant tautomer. orgoreview.comstackexchange.com This tautomerism is crucial as it governs the reactivity and properties of β-diketones. The acidic nature of the α-hydrogen atoms (located on the carbon between the two carbonyl groups) is another defining characteristic, making β-diketones valuable precursors in a wide range of chemical syntheses. stackexchange.com They are extensively used as building blocks in the synthesis of heterocyclic compounds, metal complexes, and other valuable organic molecules. mdpi.com

Significance of Methoxy-Substituted Aromatic Systems in Chemical Compounds

The methoxy (B1213986) group (-OCH₃) is an important functional group in organic chemistry, and its presence on an aromatic ring can significantly influence the compound's physical and chemical properties. The oxygen atom in the methoxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the aromatic system, particularly at the ortho and para positions.

Historical Context of 1-(4-Methoxyphenyl)butane-1,3-dione Research

Current State of Research on this compound

Current research on this compound continues to explore its chemical properties and potential applications. The compound is commercially available from various suppliers, indicating its use in ongoing research and development. matrixscientific.comscbt.comchemicalbook.comsigmaaldrich.combldpharm.com

Modern analytical techniques are employed to characterize and study the compound. For instance, High-Performance Liquid Chromatography (HPLC) methods have been developed for its analysis and separation. sielc.com These methods are scalable and can be adapted for preparative separations and pharmacokinetic studies. sielc.com Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for confirming the structure and purity of the compound. uni.luresearchgate.net The keto-enol tautomerism of this compound and related β-diketones remains an active area of investigation, with studies focusing on the influence of solvents on the tautomeric equilibrium. researchgate.netnih.gov Furthermore, the crystal structure of related molecules has been determined using X-ray diffraction, providing valuable insights into their solid-state conformation. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 4023-80-7 | matrixscientific.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₃ | matrixscientific.comuni.lunih.gov |

| Molecular Weight | 192.21 g/mol | bldpharm.com |

| IUPAC Name | This compound | uni.lu |

| Physical Form | Solid or semi-solid or liquid or lump | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2-8°C, Sealed in dry | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCFQGTUBKQIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193222 | |

| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-80-7 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4023-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-(4-Methoxyphenyl)butane-1,3-dione

The creation of this compound is most classically achieved through well-established condensation reactions.

Claisen Condensation Approaches with 4-Methoxyacetophenone Precursors

The most prominent and widely utilized method for synthesizing 1,3-diketones is the Claisen condensation. nih.govbeilstein-journals.org This reaction involves the base-mediated acylation of a ketone by an ester. For the synthesis of this compound, this translates to a crossed Claisen condensation between 4-methoxyacetophenone and an appropriate acylating agent, typically an ester like ethyl acetate (B1210297).

The general mechanism begins with the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong base (e.g., sodium hydride, sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group, yielding the desired β-diketone. A full equivalent of base is necessary as the resulting 1,3-diketone is acidic and will be deprotonated, which helps to drive the reaction to completion. An acidic workup is then required to protonate the enolate and afford the final product.

A specific example, although for a fluorinated analogue, involves the Claisen condensation of 4'-methoxyacetophenone (B371526) with ethyl trifluoroacetate (B77799) using sodium hydride as the base in a solvent like dimethylformamide (DMF) to produce the corresponding trifluoro-1,3-diketone. researchgate.net This demonstrates the direct application of this methodology using the key precursor.

Alternative and Modified Synthesis Protocols

Beyond the classic Claisen condensation, other methods have been developed for the synthesis of 1,3-diketones that can be applied to this compound. One significant alternative involves the acylation of pre-formed ketone enolates with more reactive acylating agents than esters, such as acid chlorides. organic-chemistry.org This approach can offer higher yields and milder reaction conditions. The process involves treating the ketone with a base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate the enolate, which is then reacted with an acid chloride (e.g., acetyl chloride). organic-chemistry.org

Another powerful method involves the direct acylation of ketones with carboxylic acids, mediated by a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org This protocol allows for the direct use of unmodified carboxylic acids and ketones, activating both components in the course of the reaction. beilstein-journals.org For instance, various alkyl aryl ketones have been successfully acylated with alkanoic acids in good yields using this system. beilstein-journals.org

Advanced Synthetic Strategies for Analogues and Derivatives

This compound is a versatile precursor for synthesizing a variety of heterocyclic compounds and other complex molecules.

Synthesis of Fluorinated Analogues (e.g., 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione)

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluorinated analogues of this compound is of considerable interest. The most direct route to these compounds is a Claisen condensation using a fluorinated ester.

Specifically, 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione has been synthesized via the Claisen condensation of 4'-methoxyacetophenone with ethyl trifluoroacetate, using sodium hydride as a base in DMF. researchgate.net This reaction proceeds similarly to the non-fluorinated version, affording the trifluoromethylated β-diketone, which is a key intermediate for various pharmaceuticals.

A patented method for a closely related analogue, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, involves a multi-step process starting with the reaction of ethyl trifluoroacetate and ethyl acetate, followed by hydrolysis and a subsequent Friedel-Crafts acylation with toluene. google.com Furthermore, a synthesis for 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione has been reported, highlighting the adaptability of these methods to include other functional groups for applications such as sol-gel materials. researchgate.netmdpi.comnih.gov This was achieved by reacting 4-(triethoxysilyl)acetophenone with 2,2,2-trifluoroethyl trifluoroacetate in an LDA-directed Claisen condensation. mdpi.com

Synthesis of Dihydropyrimidine (B8664642) Derivatives Utilizing 1,3-Diketones

1,3-Diketones are crucial substrates in multicomponent reactions for the synthesis of heterocyclic libraries. The Biginelli reaction is a classic example, where a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) condense under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.org

This reaction is highly versatile, and 1,3-diketones like this compound can be used in place of the more common β-ketoesters. nih.gov The mechanism generally involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol form of the diketone. wikipedia.orgillinois.edu Subsequent cyclization and dehydration yield the final dihydropyrimidine product. A variety of Lewis and Brønsted acids can be used to catalyze the reaction, including InBr₃, FeCl₃, and HCl. nih.gov The use of 1,3-diketones in this reaction allows for the synthesis of DHPMs with substitution at the 5-position derived from the diketone's central methylene (B1212753) group. nih.gov

Synthesis of Pyrazole (B372694) and Hydrazone Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a fundamental and efficient method for the preparation of substituted pyrazoles, known as the Knorr pyrazole synthesis. jk-sci.comresearchgate.netslideshare.net When this compound is treated with a hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine like phenylhydrazine), a cyclocondensation reaction occurs. The reaction typically proceeds by initial condensation at one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.com One-pot procedures have been developed where the 1,3-diketone is formed in situ from a ketone and an acid chloride, followed by the addition of hydrazine to yield the pyrazole directly. organic-chemistry.org

Hydrazone derivatives can also be synthesized as stable final products. The reaction of this compound with a hydrazine derivative under controlled conditions can lead to the formation of a mono- or di-hydrazone, depending on the stoichiometry and reaction conditions. rsyn.orgresearchgate.net Hydrazones are characterized by the R₂C=N-NHR' functional group and are themselves valuable intermediates and compounds with a range of biological activities. researchgate.netrsc.org The formation involves the nucleophilic attack of the hydrazine on a carbonyl carbon, followed by dehydration.

Carbon-Carbon Bond Formation via Hypervalent Iodine

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and the use of hypervalent iodine reagents has emerged as a powerful method for such transformations under mild conditions. illinois.edunih.gov These reagents, particularly diaryliodonium salts, serve as effective electrophilic arylating agents for a variety of carbon nucleophiles. In the context of synthesizing this compound, this methodology offers a modern alternative to traditional condensation reactions.

The general strategy involves the reaction of a diaryliodonium salt containing the 4-methoxyphenyl (B3050149) moiety with a suitable β-dicarbonyl pronucleophile, such as acetylacetone (B45752) (pentane-2,4-dione). Unsymmetrical diaryliodonium salts are particularly valuable as they can be designed to selectively transfer one aryl group over another. orgsyn.org For the synthesis of this compound, an unsymmetrical iodonium (B1229267) salt like (4-methoxyphenyl)(aryl')iodonium salt would be employed, where the 'aryl'' group is a non-transferable or "dummy" ligand, often a sterically hindered or electron-rich aromatic system like 2,4,6-trimethoxyphenyl.

The reaction proceeds by deprotonation of the β-dicarbonyl compound by a base to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the iodine(III) center of the diaryliodonium salt. This is followed by reductive elimination, which forms the new carbon-carbon bond and releases the dummy aryl group along with an iodide salt. The use of hypervalent iodine compounds is advantageous due to their relatively low toxicity and mild reaction conditions compared to many transition-metal-catalyzed cross-coupling reactions. nih.gov

Table 1: Key Components in Hypervalent Iodine-Mediated Synthesis

| Component | Role | Example |

|---|---|---|

| Hypervalent Iodine Reagent | Arylating Agent | (4-methoxyphenyl)(2,4,6-trimethoxyphenyl)iodonium tosylate |

| Carbon Nucleophile Precursor | Source of the butan-1,3-dione backbone | Acetylacetone (Pentane-2,4-dione) |

| Base | Deprotonation of Nucleophile | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

One-Pot Synthetic Procedures

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and operational simplicity. The most common and direct one-pot method for preparing this compound is the Claisen condensation. byjus.com This reaction involves the base-mediated condensation between a ketone and an ester.

For the target molecule, the reaction would occur between 4'-methoxyacetophenone and an acetylating agent, typically ethyl acetate. researchgate.net The process begins with the addition of a strong base, such as sodium ethoxide or sodium hydride, to the reaction mixture. The base selectively deprotonates the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4'-methoxyacetophenone. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the β-diketone product. libretexts.org

A crucial aspect of the Claisen condensation is that the β-diketone product is more acidic than the starting ester or alcohol byproducts. Therefore, the alkoxide base deprotonates the newly formed dione (B5365651), shifting the equilibrium and driving the reaction to completion. chemistrysteps.comyoutube.com A final acidic workup step is required to protonate the resulting enolate and isolate the neutral this compound. youtube.com

Table 2: Typical Reagents for One-Pot Claisen Condensation

| Reagent | Function |

|---|---|

| 4'-Methoxyacetophenone | Ketone substrate (electrophile) |

| Ethyl Acetate | Ester (source of the acetyl group, nucleophile precursor) |

| Sodium Ethoxide (NaOEt) | Strong base |

| Toluene or Diethyl ether | Anhydrous solvent |

Mechanistic Studies of this compound Formation

The formation of this compound via the Claisen condensation is a well-understood, multi-step process. byjus.com Mechanistic studies have elucidated the key steps that govern this transformation.

The mechanism is initiated by the enolate formation . A strong base, typically the alkoxide corresponding to the ester's alcohol portion (e.g., ethoxide for ethyl acetate) to prevent transesterification, removes an acidic α-hydrogen from the ester. libretexts.orgchemistrysteps.com For the synthesis of the title compound, the enolate of ethyl acetate is formed. This step is reversible, and the concentration of the enolate at equilibrium is generally low. chemistrysteps.com

The second step is a nucleophilic attack . The generated ester enolate acts as a potent nucleophile and attacks the carbonyl carbon of 4'-methoxyacetophenone. This addition forms a tetrahedral alkoxide intermediate. libretexts.org

This is followed by the elimination of the leaving group . The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (ethoxide). libretexts.org This step results in the formation of the β-diketone, this compound.

The final and thermodynamically driving step of the reaction under basic conditions is an acid-base reaction . The newly formed β-diketone has acidic protons on the central methylene group (pKa ≈ 11), which are readily removed by the alkoxide base (conjugate acid pKa ≈ 16). youtube.com This irreversible deprotonation forms a resonance-stabilized enolate of the β-diketone, which shifts the entire series of equilibria towards the product. chemistrysteps.comyoutube.com An acidic workup is then performed to protonate this enolate and yield the final neutral product. youtube.comyoutube.com

Chemical Reactivity and Transformation Studies

Tautomerism and Keto-Enol Equilibria in 1-(4-Methoxyphenyl)butane-1,3-dione Systems

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comlibretexts.org The presence of two carbonyl groups significantly influences the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls), making them susceptible to removal and facilitating the formation of an enol or enolate. youtube.com

The equilibrium position between the keto and enol forms is influenced by several factors, including the solvent and the potential for intramolecular hydrogen bonding and conjugation. masterorganicchemistry.com For 1,3-dicarbonyls, the enol form can be significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen. libretexts.orgyoutube.com Furthermore, the enol form benefits from conjugation of the C=C double bond with the remaining carbonyl group and, in the case of this compound, with the aromatic ring. stackexchange.com This extended conjugation provides additional stability to the enol tautomer. stackexchange.com

Studies on similar 1,3-dicarbonyl compounds have shown that the enol content can be substantial. For instance, 2,4-pentanedione exists as 85% enol under normal conditions. libretexts.org In the case of 1-phenylbutane-1,3-dione, the enol tautomer where the double bond is conjugated with the phenyl group is predominant due to the extended conjugation. stackexchange.com It is therefore expected that this compound also exhibits a significant population of its enol tautomer in solution.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Less polar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. masterorganicchemistry.com |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form, shifting the equilibrium towards the enol. libretexts.orgyoutube.com |

| Conjugation | Extended conjugation in the enol form, involving the C=C bond, the carbonyl group, and the aromatic ring, provides significant stabilization. stackexchange.com |

Nucleophilic and Electrophilic Reactivity of the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl moiety in this compound is the center of its reactivity, exhibiting both nucleophilic and electrophilic character. The carbon atom of the carbonyl groups is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in

Conversely, the α-carbon, located between the two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate. youtube.com This enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms and the α-carbon. The resulting enolate is a soft nucleophile and readily participates in reactions with various electrophiles, typically resulting in C-alkylation. acs.org The reactivity of these enolates is a cornerstone of their synthetic utility. youtube.com

Cyclization Reactions and Heterocycle Formation

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Pyridines and Pyridone Systems from this compound

Substituted pyridines are of significant interest in medicinal chemistry, and their synthesis from readily available starting materials is an active area of research. nih.gov Traditional methods for pyridine (B92270) synthesis often involve the condensation of amines with carbonyl compounds. nih.gov The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.org

Variations of these condensation reactions can be employed using this compound to produce highly substituted pyridines. These reactions leverage the reactivity of the dicarbonyl moiety to form the core pyridine ring structure.

Formation of Pyrazoles and Related Nitrogen Heterocycles

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse applications. nih.gov A common and efficient method for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgyoutube.com

In this reaction, this compound reacts with a hydrazine, leading to the formation of a pyrazole ring. The reaction typically proceeds through the initial formation of an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole. youtube.com The regioselectivity of the reaction, determining which nitrogen of an unsymmetrical hydrazine attacks which carbonyl group, can be influenced by the reaction conditions and the substituents on both reactants.

Derivatization and Functionalization Strategies

The reactivity of the 1,3-dicarbonyl system in this compound allows for a variety of derivatization and functionalization reactions.

Introduction of Halogenated Moieties (e.g., Difluoro and Trifluoro)

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Halogenated derivatives of 1,3-dicarbonyl compounds are valuable intermediates in organic synthesis. While specific studies on the direct halogenation of this compound were not found in the initial search, the synthesis of related fluorinated analogues such as 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione and 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione (B1335790) has been reported, indicating the feasibility of incorporating trifluoromethyl groups into similar structures. rsc.orgsigmaaldrich.com The synthesis of 4,4-difluoro-1-(3-methoxyphenyl)butane-1,3-dione (B4670895) has also been documented. bldpharm.com These halogenated compounds are often prepared through Claisen condensation reactions involving a fluorinated ester.

Reactions with Hydrazines and Amines

The reactivity of this compound with hydrazines and amines is a cornerstone of its chemical utility, providing access to a variety of heterocyclic compounds, most notably pyrazoles and pyrimidines. These reactions proceed via cyclocondensation pathways, where the bifunctional nature of the diketone is exploited by the dinucleophilic character of the reacting hydrazine or amine.

The presence of two electrophilic carbonyl carbons in this compound allows for the formation of five- and six-membered heterocyclic rings. The regioselectivity of these reactions is a key aspect of these transformations and is often influenced by the reaction conditions and the nature of the substituents on the hydrazine or amine.

Reactions with Hydrazines: Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and widely employed method for the synthesis of pyrazoles. mdpi.comresearchgate.net In the case of this compound, the reaction with hydrazine hydrate (B1144303) is expected to yield 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. The reaction typically proceeds by an initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

The regioselectivity of the reaction with substituted hydrazines, such as phenylhydrazine, is of significant interest as it can lead to two possible isomeric products: 1-phenyl-3-(4-methoxyphenyl)-5-methyl-1H-pyrazole or 1-phenyl-5-(4-methoxyphenyl)-3-methyl-1H-pyrazole. The outcome is dependent on the relative reactivity of the two carbonyl groups in the diketone. The aryl-substituted carbonyl is generally less electrophilic than the alkyl-substituted carbonyl, which can direct the initial attack of the substituted nitrogen of the hydrazine.

Detailed research findings on the reaction of various hydrazines with 1,3-diketones are summarized in the table below, providing insights into the expected products and yields for the reactions of this compound. For instance, the reaction of a similar 1,3-diketone with hydrazine hydrate in ethanol (B145695) leads to the corresponding pyrazole in high yield.

| Hydrazine Derivative | Reactant 2 | Solvent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydrazine Hydrate | This compound | Methanol (B129727) | Reflux | 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole | Not Reported | chemicalbook.com |

| Phenylhydrazine Hydrochloride | This compound | Ethanol | Reflux | 1-Phenyl-3-(4-methoxyphenyl)-5-methyl-1H-pyrazole and/or 1-Phenyl-5-(4-methoxyphenyl)-3-methyl-1H-pyrazole | Not Reported | chemicalbook.com |

| (2,4,6-trichlorophenyl)hydrazine | 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethanol/HCl | Reflux, 2h | (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | 95 | mdpi.com |

Reactions with Amines: Synthesis of Pyrimidines

The condensation of 1,3-diketones with amines, particularly those containing a guanidino or amidino group, is a fundamental route to pyrimidine (B1678525) derivatives. The reaction of this compound with guanidine (B92328), for example, is anticipated to produce 2-amino-4-(4-methoxyphenyl)-6-methylpyrimidine. This transformation involves the reaction of the guanidine nitrogens with both carbonyl groups of the diketone, followed by cyclization and dehydration to form the pyrimidine ring.

The synthesis of substituted pyrimidines is of significant interest due to their wide range of biological activities. The reaction conditions for these cyclizations can vary, with solvents such as ethanol or dimethylformamide (DMF) being commonly used, often in the presence of a base or acid catalyst.

The following table summarizes findings from the reaction of similar dicarbonyl compounds with amine derivatives, which can be extrapolated to predict the behavior of this compound. For example, the reaction of a chalcone (B49325) bearing a 4-methoxyphenyl (B3050149) group with guanidinium (B1211019) carbonate in DMF yields the corresponding 2-aminopyrimidine (B69317) in good yield.

| Amine Derivative | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Guanidine Hydrochloride | Dimethyl Malonate | Methanol/Sodium Methoxide | Reflux, 2-3h | 2-Amino-4,6-dihydroxypyrimidine | Not Reported | chemicalbook.com |

| Guanidinium Carbonate | 1-(4'-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) | DMF | Reflux, 3h | 2-Amino-4-(4'-methoxyphenyl)-6-phenylpyrimidine | 80 | chemicalbook.com |

| Guanidine Hydrochloride | 1,3-Diynes | DMSO/H₂O | 120 °C, 12h | (2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)(phenyl)methanone | Not Reported | nih.gov |

Coordination Chemistry and Metal Complexation

Chelation Properties of 1-(4-Methoxyphenyl)butane-1,3-dione as a Ligand

This compound is a β-diketone, a class of organic compounds known for their ability to act as chelating ligands. The presence of two carbonyl groups separated by a methylene (B1212753) group allows the molecule to exist in keto-enol tautomerism. In its enol form, the compound can deprotonate to form a bidentate ligand, coordinating to a metal ion through the two oxygen atoms. This forms a stable six-membered ring structure with the metal center. The delocalization of the negative charge across the O=C-C=C-O framework enhances the stability of the resulting metal complex.

The chelating ability of this compound is influenced by the electronic properties of its substituents. The 4-methoxyphenyl (B3050149) group, being an electron-donating group, increases the electron density on the diketone backbone. This enhanced electron density can lead to stronger metal-ligand bonds.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand.

Complexes with Transition Metals (e.g., Vanadium)

Vanadium, a transition metal, readily forms complexes with β-diketones. dtic.milnih.govresearchgate.net The study of vanadium K-edge absorption spectra in various compounds, including vanadyl bis(1-phenyl-1,3-butanedionate), provides insight into the electronic structure and coordination geometry of these complexes. dtic.mil Vanadium can exist in different oxidation states, most commonly +2, +3, +4, and +5, which influences the stoichiometry and geometry of the resulting complexes. nih.gov For instance, vanadyl(IV) (VO²⁺) complexes with β-diketones often exhibit a square pyramidal geometry. dtic.mil

Lanthanoid and Actinoid Extraction and Complexation Studies

The chelating properties of β-diketones like this compound are utilized in the solvent extraction and separation of lanthanoid and actinoid ions. nih.gov The formation of neutral metal chelates allows for their extraction from an aqueous phase into an immiscible organic phase. The efficiency of this extraction can be significantly enhanced by the addition of a neutral donor ligand, a phenomenon known as synergism. nih.govresearchgate.netcapes.gov.br For example, the extraction of trivalent lanthanides with 4,4,4-trifluoro-1-phenyl-1,3-butanedione is enhanced by the presence of neutral oxo-donors like bis-2-ethylhexyl sulphoxide (B2EHSO) or triphenylphosphine (B44618) oxide (TPhPO). nih.govresearchgate.netcapes.gov.br The extracted species are often mixed-ligand complexes, such as Ln(BFA)₃·S or Ln(BFA)₃·2S, where 'S' represents the synergist. nih.gov The stability and extraction constants of these complexes are influenced by the ionic radius of the lanthanide ion. nih.gov

Mixed-Metal Lanthanide Complexes

Research has also explored the formation of mixed-metal lanthanide complexes. These complexes incorporate two or more different lanthanide ions within a single molecular entity, often bridged by ligands. While specific studies on mixed-metal complexes of this compound are not detailed in the provided context, the general principles of lanthanide coordination chemistry suggest their feasibility. The subtle differences in the ionic radii and coordination preferences of adjacent lanthanides could be exploited to construct such systems.

Influence of the 4-Methoxyphenyl Substituent on Coordination Behavior

The 4-methoxyphenyl group at one end of the 1,3-dione system plays a crucial role in modulating the coordination behavior of the ligand. As an electron-donating group, the methoxy (B1213986) substituent (-OCH₃) increases the basicity of the carbonyl oxygens. This enhanced basicity generally leads to the formation of more stable metal complexes compared to ligands with electron-withdrawing substituents. The electronic effect of the substituent can influence the pKa of the ligand and, consequently, the pH range over which metal complexation occurs. Furthermore, the steric bulk of the 4-methoxyphenyl group can influence the coordination number and geometry of the resulting metal complexes.

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Various spectroscopic techniques are employed to characterize the metal complexes of this compound and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the C=O and C=C stretching frequencies in the IR spectrum of the ligand are expected to shift to lower wavenumbers. This shift is indicative of the delocalization of electron density within the chelate ring and the weakening of the C=O and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes in the UV-visible region can provide insights into the electronic transitions within the complex. These spectra are often used to determine the stoichiometry of the complexes in solution using methods like the mole-ratio or continuous variation method.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(4-Methoxyphenyl)butane-1,3-dione. These methods, rooted in quantum mechanics, can elucidate the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity. nih.gov By solving approximations of the Schrödinger equation, properties such as molecular orbital energies, electron density distribution, and electrostatic potential can be determined.

A key aspect of this compound is its tautomerism, existing as an equilibrium between the diketo and enol forms. Quantum chemical calculations can predict the relative stabilities of these tautomers. For β-diketones, the enol form is often stabilized by an intramolecular hydrogen bond, a feature that can be quantified through computational analysis. sigmaaldrich.com The electronic structure dictates the molecule's reactivity, with regions of high electron density being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be highly effective for studying molecules of this size. epstem.net DFT calculations balance computational cost and accuracy, making them suitable for a detailed analysis of this compound.

Applications of DFT to this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of both the diketo and enol tautomers.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for intermolecular interactions. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be regions of negative potential (electron-rich), while the hydrogen atoms are regions of positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions within the molecule, which can further explain the stability of the enol tautomer through intramolecular hydrogen bonding.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

An MD simulation of this compound would typically be performed in a solvent, such as water or an organic solvent, to mimic experimental conditions. Key insights that can be gained from MD simulations include:

Solvation Effects: Understanding how solvent molecules arrange around the solute and how this affects its conformation and tautomeric equilibrium.

Conformational Flexibility: Exploring the different shapes the molecule can adopt, including the rotation around single bonds.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for the properties of this molecule.

Although specific MD simulation studies for this compound are not published, the methodology is well-established for studying the dynamics of organic molecules in solution. rsc.org

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. longdom.orgnih.gov

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical) This table is a hypothetical representation of data that would be generated from computational studies, based on typical results for similar compounds.

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of enolic OH | 15-17 ppm |

| Chemical Shift (δ) of methoxy protons | 3.8-4.0 ppm | |

| Chemical Shift (δ) of aromatic protons | 6.9-7.9 ppm | |

| ¹³C NMR | Chemical Shift (δ) of carbonyl carbons | 180-200 ppm |

| Chemical Shift (δ) of methoxy carbon | 55-60 ppm | |

| IR Spectroscopy | C=O stretching frequency (diketo form) | 1700-1730 cm⁻¹ |

| C=O stretching frequency (enol form) | 1600-1640 cm⁻¹ | |

| O-H stretching frequency (enol form) | 2500-3200 cm⁻¹ (broad) |

Note: The presented values are hypothetical and are intended to illustrate the type of data generated from computational predictions for this class of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.netlongdom.org The predicted spectrum can help in assigning the peaks in an experimental spectrum and in distinguishing between the keto and enol tautomers.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. longdom.org These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks in an experimental IR spectrum. This is particularly useful for identifying the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the diketo and enol forms.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netscispace.com This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanism.

Given that some β-diketone derivatives exhibit biological activities, molecular docking could be employed to investigate the interaction of this compound with various protein targets. researchgate.net The process involves:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Generating the 3D structure of this compound.

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on their binding affinity, which is an estimation of the binding free energy.

Table 2: Potential Biological Targets for Docking of this compound This table is based on the known activities of similar β-diketone compounds and represents potential targets for future in silico studies.

| Potential Protein Target | Rationale for Selection |

|---|---|

| Cyclooxygenase (COX) enzymes | Some β-diketones exhibit anti-inflammatory properties by inhibiting COX enzymes. researchgate.net |

| Tyrosine Kinases | Derivatives of 1-(4-methoxyphenyl) have been shown to interact with the active site of tyrosine kinases. researchgate.netscispace.com |

| Bacterial or Fungal Enzymes | The β-diketone scaffold is present in some antimicrobial compounds. |

Note: This table presents hypothetical targets based on the activities of structurally related compounds.

Docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active site of a protein. This information is invaluable for understanding its potential biological activity and for the rational design of new, more potent derivatives.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of 1-(4-methoxyphenyl)butane-1,3-dione. sielc.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in a mixture. nih.gov

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 192.21 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition of C₁₁H₁₂O₃. nih.gov

Under electron ionization, the molecule undergoes characteristic fragmentation. Common fragments would include the loss of a methyl group (-CH₃), a methoxy (B1213986) group (-OCH₃), or an acetyl group (-COCH₃). The most abundant fragments observed in the NIST mass spectrum for this compound include m/z values of 192, 177, and 69. nih.gov Predicted collision cross-section values for different adducts of the molecule have also been calculated. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.08592 | 139.4 |

| [M+Na]⁺ | 215.06786 | 146.9 |

| [M-H]⁻ | 191.07136 | 143.3 |

| [M+NH₄]⁺ | 210.11246 | 158.9 |

| [M+K]⁺ | 231.04180 | 145.9 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. nih.gov A strong, sharp peak corresponding to the C=O stretching of the dicarbonyl groups is expected in the region of 1670-1720 cm⁻¹. The presence of conjugation with the aromatic ring can shift this band to a lower wavenumber. The C-O-C stretching of the methoxy group would appear as a distinct band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-H stretching of the aromatic and aliphatic parts would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. vscht.cznih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the C=C bonds in the aromatic ring is typically a strong band in the Raman spectrum. The C=O stretching vibrations would also be Raman active.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=O Stretch (Diketone) | 1720 - 1670 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1260 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the presence of a chromophore, which includes the methoxyphenyl group conjugated with the dione (B5365651) system, results in absorption in the UV region. A related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption (λmax) at 342 nm, which is attributed to an n-π* transition. researchgate.net It is expected that this compound would also exhibit significant UV absorption due to π-π* and n-π* transitions associated with the aromatic ring and the carbonyl groups.

X-ray Crystallography for Solid-State Structure Determination

Biological and Pharmacological Research Applications Excluding Dosage/administration

Antimicrobial Activity Studies

There is no available scientific literature that specifically investigates the antimicrobial properties of 1-(4-Methoxyphenyl)butane-1,3-dione. Consequently, information regarding its efficacy, spectrum of activity, and molecular mechanisms of action against bacteria and fungi is currently unavailable.

Antitumor and Anticancer Investigations

Similarly, the scientific literature lacks specific in vitro or in vivo studies on the antitumor and anticancer potential of this compound.

Molecular Targets and Inhibition Mechanisms

There is currently no publicly available scientific literature that has evaluated or identified the direct inhibitory effects of this compound on specific molecular targets such as the B-RAFV600E mutant protein or Epidermal Growth Factor Receptor (EGFR) kinases. Research has primarily focused on the biological activities of compounds synthesized from this compound, rather than the direct activity of the compound itself.

Role as Synthetic Intermediates for Bioactive Compounds

The most significant and well-documented role of this compound in pharmacological research is as a crucial synthetic intermediate in the production of various bioactive compounds. Its dicarbonyl functionality makes it a versatile precursor for the construction of heterocyclic ring systems, which are common scaffolds in many pharmaceutical agents.

A prominent example of its application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The synthesis of Celecoxib and its derivatives often involves the use of a fluorinated analogue of this compound, specifically 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. nih.govnih.govnih.gov This intermediate undergoes a condensation reaction with 4-sulfonamidophenylhydrazine or its hydrochloride salt. nih.govnih.govnih.gov This reaction leads to the formation of the characteristic pyrazole (B372694) ring of Celecoxib. civilica.com This synthetic pathway is a cornerstone in the industrial production of Celecoxib. nih.gov

The general scheme for this synthesis is presented below:

Scheme 1: General synthesis of Celecoxib utilizing a fluorinated butane-1,3-dione intermediate.

While the direct precursor to Celecoxib is the trifluorinated analogue, the fundamental chemical principles underscore the importance of the butane-1,3-dione scaffold, as seen in this compound, in the synthesis of pyrazole-based pharmaceuticals.

Other Reported Biological Activities and Potential Therapeutic Applications

While the derivatives of this compound, such as Celecoxib, exhibit well-established anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, there is a lack of direct scientific evidence in the public domain regarding the inherent anti-inflammatory or other therapeutic activities of this compound itself. youtube.com Research has focused on the final products synthesized from this intermediate rather than its intrinsic biological effects. Therefore, any discussion of its anti-inflammatory potential is currently speculative and based on the activities of its derivatives.

Analytical Methodologies for 1 4 Methoxyphenyl Butane 1,3 Dione

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 1-(4-Methoxyphenyl)butane-1,3-dione. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, each with specific applications and methodologies tailored to the compound's properties.

HPLC is a primary technique for the analysis of this compound and related β-diketones. nih.gov Historically, the analysis of these compounds by HPLC has been challenging, often resulting in poor peak shapes and inadequate resolution on conventional stationary phases. nih.gov However, modern methods have overcome these issues.

A successful approach involves the use of reverse-phase (RP) HPLC methods. sielc.com One established method employs a Newcrom R1 HPLC column with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile alternative such as formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

To address the issue of poor peak shape, mixed-mode stationary phases have been effectively employed. nih.gov For instance, a mixed-mode reversed-phase strong anion exchange column can provide good peak shapes for underivatized β-diketones. nih.gov Optimal conditions have been achieved using a gradient of 0.1% aqueous trifluoroacetic acid (TFA) and methanol (B129727) (MeOH) at an elevated column temperature of 55 °C. nih.gov

For related compounds like Avobenzone, which shares the β-diketone structure, validated HPLC methods often utilize a C18 column. conicet.gov.arresearchgate.net The mobile phase is typically a mixture of methanol and water, with the pH adjusted using phosphoric acid. conicet.gov.arresearchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 (for related compound) |

| Stationary Phase | Newcrom R1 | Primesep B (mixed-mode RP/anion exchange) | Inertsil ODS-3 (C18) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 0.1% aq. TFA / Methanol (gradient) | Methanol:Water (95:5), pH 3.2 with H₃PO₄ |

| Column Temperature | Ambient | 55 °C | Ambient |

| Detection | UV | Not Specified | UV at 315 nm |

| Flow Rate | Not Specified | Not Specified | 1 mL/min |

| Reference | sielc.com | nih.gov | conicet.gov.arresearchgate.net |

Gas Chromatography (GC) serves as another powerful tool for the analysis of this compound, particularly for assessing purity and quantifying related volatile impurities. researchgate.net GC methods are well-established for similar compounds, such as the sunscreen agent Avobenzone.

A typical GC system for this type of analysis is equipped with a flame-ionization detector (FID) and a fused silica (B1680970) capillary column. For Avobenzone, a column coated with phase G1 (a dimethylpolysiloxane gum) is specified. The analysis involves a temperature program, starting at a lower temperature and ramping up to ensure the separation of all components. The sample is typically dissolved in a suitable solvent like acetone (B3395972) before injection.

For other diketones, headspace GC is a common technique, especially for analyzing trace levels in various matrices. chromatographyonline.com Sample preparation for headspace analysis may involve degassing to prevent interference from dissolved gases like carbon dioxide. chromatographyonline.com

| Parameter | GC Method for Related Compound (Avobenzone) |

| Detector | Flame-Ionization Detector (FID) |

| Column | 0.32-mm × 25-m fused silica capillary, coated with phase G1 |

| Temperatures | - Injection Port: 200 °C- Detector: 280 °C- Column: Start at 200 °C, ramp 4 °C/min to 280 °C |

| Carrier Gas | Helium |

| Split Ratio | 50:1 |

| Sample Preparation | ~50 mg of substance dissolved in 10 mL of acetone |

| Injection Volume | ~1 µL |

| Reference |

Purity Assessment and Quantification Methods

Ensuring the purity of this compound is essential for its intended applications. Chromatographic methods are the primary means for both assessing purity and quantifying the compound. Commercial grades of this chemical are available at purities of 98% or higher. sigmaaldrich.com

Purity assessment often involves calculating the percentage of each impurity relative to the main compound peak in a chromatogram. A common formula used is: 100 * (rI / rS), where rI is the response of an individual impurity peak and rS is the sum of the responses of all peaks. For closely related compounds, regulatory standards may set limits, for instance, specifying that no single impurity should exceed 3.0% and the total sum of impurities should not be more than 4.5%.

Quantification is achieved by developing and validating analytical methods, typically HPLC, to ensure they are accurate, precise, and linear over a specific concentration range. conicet.gov.arresearchgate.netresearchgate.net Validation parameters include linearity, sensitivity (Limit of Detection and Limit of Quantitation), precision, and accuracy. researchgate.netresearchgate.net

Linearity is assessed by the correlation coefficient (r or r²) of the calibration curve. Values very close to 1.0 indicate excellent linearity. researchgate.net

Sensitivity is determined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). conicet.gov.ar

Accuracy is the closeness of the test results to the true value and is often determined through recovery studies. researchgate.net

Table 1: HPLC Method Validation Parameters for Quantification of Related Compounds

| Parameter | Avobenzone |

|---|---|

| Linearity (r) | 0.9998 |

| Limit of Detection (LOD) | 0.13 µg/mL |

| Limit of Quantitation (LOQ) | 0.43 µg/mL |

| Reference | researchgate.net |

Table 2: Precision and Accuracy Data from HPLC Method Validation

| Parameter | Avobenzone |

|---|---|

| Intra-day Precision (%RSD) | 1.57% |

| Inter-day Precision (%RSD) | 1.13% |

| Accuracy (Recovery) | 98.63% - 102.05% |

| Reference | conicet.gov.arresearchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical method for synthesizing β-diketones, including 1-(4-Methoxyphenyl)butane-1,3-dione, is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. mdpi.com While effective, the focus is shifting towards the development of more efficient and novel synthetic strategies.

Future research is anticipated to explore innovative catalytic systems to improve yield and reaction conditions. This includes the investigation of metal-based catalysts and organocatalysts. mdpi.com Furthermore, modern synthetic techniques such as photocatalysis and flow chemistry present largely unexplored avenues for the synthesis of this compound. Photocatalytic methods, utilizing visible light to drive chemical reactions, offer a potentially greener and more selective route to β-diketones. acs.orgorganic-chemistry.org Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, can offer advantages in terms of safety, scalability, and reaction control. researchgate.net The development of a three-component relay process using a combination of an N-heterocyclic carbene (NHC) organocatalyst and a photoredox catalyst represents a modular approach for constructing unsymmetrical 1,4-diketones, a strategy that could be adapted for 1,3-diketones. rsc.orgrsc.org

Design and Synthesis of Advanced Analogues with Enhanced Bioactivity

The core structure of this compound serves as a scaffold for the design of new molecules with potentially enhanced biological activities. A significant area of emerging research is the synthesis of fluorinated analogues. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced bioactivity. bldpharm.com

A pertinent example is the synthesis of unsymmetrical trifluoromethyl methoxyphenyl β-diketones. chemistryviews.org Research has demonstrated that copper(II) complexes of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate cytotoxic activity against cancer cell lines. chemistryviews.orgunive.it The position of the methoxy (B1213986) group on the phenyl ring has been shown to influence the biological activity of these complexes. chemistryviews.org This highlights a promising direction for designing advanced analogues of this compound with tailored bioactivity. Future work will likely focus on synthesizing a broader range of halogenated and other substituted derivatives and evaluating their therapeutic potential. The synthesis of related triazole-containing compounds has also shown promise in developing novel antimitotic agents. nih.gov

In-depth Mechanistic Elucidation of Biological Actions

While β-diketones are known to exhibit a range of biological effects, including antioxidant and antimicrobial properties, the precise mechanisms of action for this compound are not yet fully understood. sigmaaldrich.com A key characteristic of β-diketones is their existence as a mixture of keto and enol tautomers. nih.gov The dominant tautomeric form is believed to be crucial for biological activity, and this equilibrium can be influenced by the surrounding environment. nih.gov

Future research will necessitate in-depth mechanistic studies to unravel how this compound and its analogues interact with biological targets at a molecular level. This will involve a combination of experimental techniques and computational studies. Molecular docking simulations, for instance, can provide theoretical insights into the binding of these compounds to specific enzymes or receptors. chemistryviews.orgrsc.org Such studies on related methoxyphenyl β-diketone analogues have suggested interactions with key biomolecular targets like ribonucleotide reductase and chaperone proteins, which are important for anticancer and antimicrobial drug design. chemistryviews.org Understanding these structure-activity relationships is critical for the rational design of more potent and selective therapeutic agents. Investigations into the antioxidant activity of related methoxyphenyl compounds have highlighted the potential role of the carbonyl group and the double bond in stabilizing intermediates formed during interactions with free radicals. organic-chemistry.org

Application in Materials Science and Other Fields

The chelating nature of the β-diketone moiety makes this compound a promising ligand for the formation of metal complexes with interesting properties for materials science. A significant emerging application is in the development of luminescent materials . Lanthanide complexes with β-diketonate ligands are known for their strong and sharp emission bands, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. chemistryviews.orgunive.itresearchgate.netrsc.org The methoxy group on the phenyl ring of this compound can further influence the photophysical properties of these complexes. chemistryviews.org

Another promising area is the incorporation of this compound into functional polymers . klinger-lab.de β-Diketone-modified polysiloxanes have been used to create cross-linked luminescent polymers with self-healing properties. nih.gov The synthesis of novel trialkoxysilane monomers containing a β-diketone moiety opens up possibilities for creating functionalized sol-gel materials for sensor applications. nih.gov The development of metal-organic frameworks (MOFs) using dicarboxylate and diazabutadiene ligands suggests that β-diketones like this compound could also serve as building blocks for porous coordination polymers with applications in gas storage and catalysis. rsc.org

Green Chemistry Approaches to Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the development of green synthetic routes for this compound is a critical future direction. Traditional synthesis methods often rely on stoichiometric amounts of strong bases and volatile organic solvents. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and increased yields for the synthesis of β-diketones. This method is considered eco-friendly and aligns with the principles of green chemistry. Another promising technique is ultrasound-assisted synthesis , which can also accelerate reactions and improve efficiency.

Biocatalysis offers another elegant and environmentally benign approach. The use of enzymes, such as lipases, to catalyze the synthesis of β-diketones is a growing area of research. nih.gov Lipase-catalyzed reactions can be performed under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. mdpi.comresearchgate.net For instance, a lipase-catalyzed cyclization of β-ketothioamides has been shown to be an efficient and eco-friendly method for synthesizing related heterocyclic compounds. researchgate.net Exploring these enzymatic pathways for the synthesis of this compound is a key objective for future research.

常见问题

Q. What are the optimized synthetic routes for 1-(4-Methoxyphenyl)butane-1,3-dione, and how do reaction conditions influence yield?

The compound is synthesized via Claisen condensation of 4-methoxyacetophenone with ethyl acetate or diketene derivatives under basic conditions. A reported procedure involves reacting 1-(4-methoxyphenyl)ethanone with diketene in the presence of sodium hydride, yielding 88% as an orange-red solid. Key parameters include:

- Temperature : Controlled room temperature to prevent side reactions.

- Solvent : Anhydrous THF or diethyl ether.

- Catalyst : NaH or LDA for deprotonation.

Post-synthesis purification involves recrystallization from ethanol or column chromatography. NMR analysis (e.g., δ 3.86 ppm for methoxy protons, δ 6.94–7.86 ppm for aromatic protons) confirms structure and detects tautomeric forms .

Q. How is the structural elucidation of this compound performed, and what analytical challenges arise?

Structural characterization employs:

- 1H/13C-NMR : Identifies methoxy, aromatic, and diketone protons. Tautomerism (keto-enol equilibrium) is evident in split signals (e.g., δ 2.17 and 2.28 ppm for methyl groups in tautomers).

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and O–CH₃ vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 192.16 (C₁₁H₁₂O₃).

Challenges include resolving tautomeric equilibria and ensuring purity for biological assays. X-ray crystallography may further clarify solid-state conformation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions and cyclocondensation reactions?

The diketone’s electron-deficient β-diketo system undergoes:

- Nucleophilic Attack : Enolate formation at C2 or C4 positions, influenced by the methoxy group’s electron-donating effect.

- Cyclocondensation : With hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively.

Reaction regiochemistry depends on substituent electronic effects. For example, methoxy groups direct electrophiles to the para position, while diketone reactivity favors C2 attack in Michael additions. Computational studies (DFT) can predict site selectivity .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

Comparative studies on halogenated analogs (e.g., 1-(2-Bromophenyl)butane-1,3-dione) reveal:

Q. How can contradictions in reported biological data for this compound be reconciled?

Discrepancies in IC₅₀ values (e.g., 25 vs. 50 µM for MCF-7 cells) often arise from:

- Assay Conditions : Varying serum concentrations or incubation times.

- Tautomerism : Enol forms may exhibit higher reactivity than keto forms.

- Purity : Impurities from synthesis (e.g., residual catalysts) skew results.

Standardized protocols (e.g., ISO 10993 for cytotoxicity) and HPLC purity verification (>98%) are critical. Meta-analyses of structure-activity relationships (SAR) can resolve outliers .

Q. What role does this compound play in designing enzyme inhibitors or photodynamic therapy agents?

The compound serves as:

- Enzyme Inhibitor Scaffold : Modifications at the diketone or aryl group target kinases (e.g., CDK2) or NADPH oxidases.

- Photosensitizer : Methoxy groups enhance UV absorption (λmax ~300 nm), useful in photodynamic therapy for ROS generation.

In silico docking (AutoDock) and in vitro ROS assays validate these applications. Derivatives with extended conjugation show improved quantum yields .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous conditions and inert atmosphere to minimize hydrolysis.

- Analytical Validation : Combine NMR, HPLC-MS, and XRD for unambiguous characterization.

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。